molecular formula C16H17NO5S B2948464 3-((4-(o-Tolyloxy)phenyl)sulfonamido)propanoic acid CAS No. 606944-17-6

3-((4-(o-Tolyloxy)phenyl)sulfonamido)propanoic acid

Cat. No. B2948464
CAS RN: 606944-17-6
M. Wt: 335.37
InChI Key: FYZFWXCZSXEKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-((4-(o-Tolyloxy)phenyl)sulfonamido)propanoic acid” is a chemical compound with the molecular formula C16H17NO5S . It is used as a pharmaceutical intermediate . The compound is also known as N-{[4-(2-methylphenoxy)phenyl]sulfonyl}-beta-alanine .


Molecular Structure Analysis

The molecular structure of “3-((4-(o-Tolyloxy)phenyl)sulfonamido)propanoic acid” consists of a propanoic acid group attached to a phenyl group, which is further connected to a sulfonamido group . The phenyl group is substituted with an o-tolyloxy group .

Scientific Research Applications

Sulfonamide Inhibitors and Anticancer Research

Sulfonamide compounds, due to their structural diversity and biological properties, have been extensively investigated for their potential as inhibitors and therapeutic agents in cancer research. These compounds, including 3-((4-(o-Tolyloxy)phenyl)sulfonamido)propanoic acid, are utilized in designing drugs that target various enzymes, receptors, and proteins involved in cancer cell proliferation and survival. For instance, sulfonamides serve as inhibitors for tyrosine kinase, histone deacetylase, and protein tyrosine phosphatase, among others, showcasing their versatility as anticancer agents (Gulcin & Taslimi, 2018). Their applications span across different cancer types, including those targeting human immunodeficiency virus protease-1 (HIV-1) and angiogenesis pathways, further emphasizing their utility in medicinal chemistry and drug development.

properties

IUPAC Name

3-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-12-4-2-3-5-15(12)22-13-6-8-14(9-7-13)23(20,21)17-11-10-16(18)19/h2-9,17H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZFWXCZSXEKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(o-Tolyloxy)phenyl)sulfonamido)propanoic acid

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